Indol-6-one
Overview
Description
Indol-6-one is an indolone.
Scientific Research Applications
Chemo-preventative Applications : Indol-6-one derivatives, specifically 6-bromoisatin, demonstrate potential as chemo-preventative compounds. For instance, in a murine colorectal cancer model, 6-bromoisatin significantly reduced epithelial cell proliferation and tumor numbers while maintaining minimal effects on liver, blood biochemistry, and weight parameters. This finding underscores the therapeutic potential of this compound derivatives in cancer prevention (Rudd et al., 2019).
Fungicidal Activities : 2-Arylindole, a category of indole derivatives, has shown significant fungicidal activities, particularly against agricultural pathogens. This discovery highlights the utility of indole derivatives in developing novel fungicides, offering a potential boost to agricultural productivity and disease management (Huo et al., 2022).
Biochemical Transformations : Indole derivatives undergo various biochemical transformations, such as oxidation by cytochrome P450 enzymes. These transformations lead to a variety of products with potential biological significance, indicating the diverse roles of indole derivatives in biochemistry and pharmacology (Gillam et al., 2000).
Cancer Research : Indole derivatives have been synthesized and tested for cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents. This research advances the understanding of indole-based compounds in cancer treatment (Gobinath et al., 2021).
Inhibitory Activity Against Enzymes : Novel urea derivatives of indole, containing sulfonamide at position-3, have been synthesized as inhibitors of carbonic anhydrases, a group of enzymes with clinical relevance. This finding suggests the role of indole derivatives in developing enzyme inhibitors for therapeutic purposes (Singh et al., 2021).
Indole Synthesis for Drug Development : Indole derivatives have been the focus of drug development due to their wide range of bioactivities. Studies on the synthesis and functionalization of indoles, including palladium-catalyzed reactions, have contributed significantly to pharmaceutical research (Cacchi & Fabrizi, 2005).
Biomedical Significance : The indole nucleus is a critical component of various natural and synthetic molecules with significant biological activity, underlining the importance of indole derivatives in drug discovery and biomedical research (Kaushik et al., 2013).
Properties
Molecular Formula |
C8H5NO |
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Molecular Weight |
131.13 g/mol |
IUPAC Name |
indol-6-one |
InChI |
InChI=1S/C8H5NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-5H |
InChI Key |
JBXRLVPILRXPNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=C2C1=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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